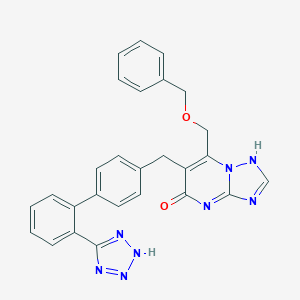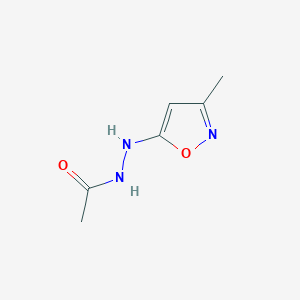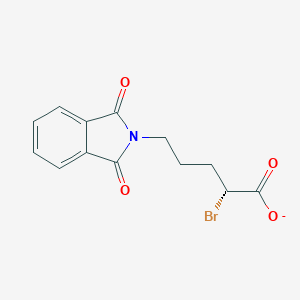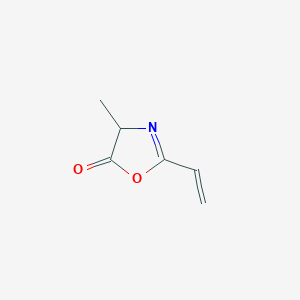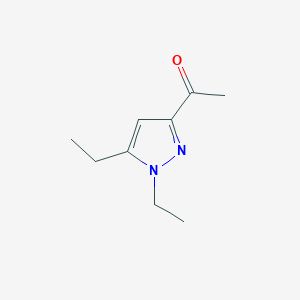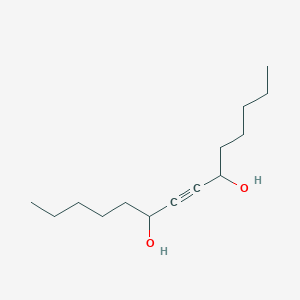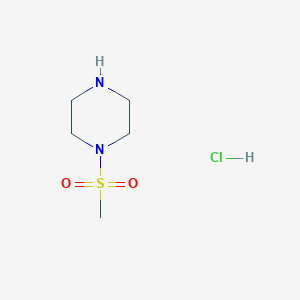
p-Tolyltriphenylphosphonium tetra-p-tolylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related phosphonium salts involves reactions between specific phosphorus reagents and organic or inorganic compounds. For example, tetraphenylphosphonium salts have been synthesized through reactions involving phosphorus and alkyl halides under specific conditions, leading to crystalline complexes with distinctive structural features. These processes often require precise conditions such as the use of water as a solvent or specific reagents to facilitate the reaction (Sharutin et al., 2020).
Molecular Structure Analysis
The molecular structure of phosphonium salts, including compounds similar to p-Tolyltriphenylphosphonium tetra-p-tolylborate, has been characterized by various spectroscopic methods and X-ray diffraction. These analyses reveal complex structures where the phosphonium and borate components exhibit distinct coordination geometries, often involving distorted tetrahedral arrangements or planar structures, depending on the specific compounds involved. The detailed structure analysis helps in understanding the molecular conformation and the interactions between different moieties within the compounds (Sharutin et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving phosphonium salts can be diverse, including their participation in coupling reactions, their role in the synthesis of other complex molecules, or their use as catalysts in various organic transformations. The unique chemical properties of these salts, such as their reactivity towards nucleophiles or their ability to undergo oxidation or reduction, make them valuable in synthetic chemistry and materials science (Yanachkov et al., 2011).
Physical Properties Analysis
The physical properties of phosphonium salts, including p-Tolyltriphenylphosphonium tetra-p-tolylborate, encompass solubility, melting points, and crystal structure. These properties are crucial for determining the conditions under which these compounds can be used, stored, or applied in various chemical processes. The crystal structure, obtained through X-ray crystallography, provides insights into the arrangement of atoms within the compound and the types of intermolecular interactions present, which can affect its physical properties and reactivity (Churchill & Cooke, 1970).
Safety And Hazards
The safety data sheet (SDS) for p-Tolyltriphenylphosphonium tetra-p-tolylborate provides information on its hazards, including first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It is advised that this compound is for R&D use only and not for medicinal, household or other use .
Eigenschaften
IUPAC Name |
(4-methylphenyl)-triphenylphosphanium;tetrakis(4-methylphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28B.C25H22P/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h5-20H,1-4H3;2-20H,1H3/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYBBNPXASCQEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H50BP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyltriphenylphosphonium tetra-p-tolylborate | |
CAS RN |
181259-37-0 |
Source


|
| Record name | Phosphonium, (4-methylphenyl)triphenyl-, tetrakis(4-methylphenyl)borate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181259-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
